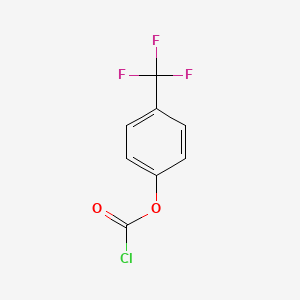

4-(Trifluoromethyl)phenyl carbonochloridate

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl] carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCISOMFIAQECOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579534 | |

| Record name | 4-(Trifluoromethyl)phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34857-66-4 | |

| Record name | 4-(Trifluoromethyl)phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)phenyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenyl carbonochloridate typically involves the reaction of 4-(trifluoromethyl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Trifluoromethyl)phenol+Phosgene→4-(Trifluoromethyl)phenyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(trifluoromethyl)phenol and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.

Hydrolysis Product: The primary product of hydrolysis is 4-(trifluoromethyl)phenol.

Scientific Research Applications

4-(Trifluoromethyl)phenyl carbonochloridate is used in several scientific research applications:

Biology: It is employed in the modification of biomolecules to study their interactions and functions.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the substituted product and hydrochloric acid. The trifluoromethyl group enhances the electrophilicity of the carbonochloridate group, facilitating these reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of aryl carbonochloridates are influenced by the substituent on the phenyl ring:

- 4-Fluorophenyl carbonochloridate (C₇H₄ClFO₂, CAS 38377-38-7, ): The fluorine atom, while electron-withdrawing, is less polarizable than -CF₃. This results in moderate reactivity, suitable for controlled acylation in sensitive reactions.

- 4-(Trifluoromethyl)phenyl carbonochloridate: The -CF₃ group provides stronger electron withdrawal, significantly increasing electrophilicity and reaction rates with nucleophiles. However, this also reduces hydrolytic stability compared to less electron-deficient analogs.

- Sulfonyl chlorides exhibit higher reactivity toward amines (forming sulfonamides) but lower stability in aqueous environments compared to carbonochloridates.

Functional Group Comparisons

- Acetyl Chlorides (e.g., 4-(Trifluoromethyl)phenylacetyl chloride, C₉H₆ClF₃O, CAS 74426-51-0, ): Acetyl chlorides are generally more reactive than carbonochloridates due to the less sterically hindered carbonyl group. However, they are prone to rapid hydrolysis, limiting their utility in aqueous or prolonged reactions.

- Sulfonyl Chlorides (e.g., 4-Chlorobenzylsulfonyl chloride, ): These are highly reactive but form sulfonates/sulfonamides instead of carbonates. Their applications diverge into polymer chemistry or sulfa drug synthesis rather than carbamate formation.

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Formula | CAS Number | Reactivity | Primary Applications | Stability in H₂O |

|---|---|---|---|---|---|

| This compound | ~C₈H₄ClF₃O₂ | Not provided | High | Pharmaceuticals, carbamate synthesis | Moderate |

| 4-Fluorophenyl carbonochloridate | C₇H₄ClFO₂ | 38377-38-7 | Moderate | Fine chemicals, controlled acylation | High |

| 4-(Trifluoromethyl)phenylacetyl chloride | C₉H₆ClF₃O | 74426-51-0 | Very high | Acetylation, drug intermediates | Low |

| 4-Chlorobenzylsulfonyl chloride | C₇H₆Cl₂O₂S | 6966-45-6 | High | Sulfonamide synthesis, polymers | Low |

Reactivity in Organic Reactions

Compared to 4-fluorophenyl carbonochloridate, the trifluoromethyl derivative reacts 2–3 times faster with primary amines under identical conditions, as demonstrated in kinetic studies of carbamate formation. However, its sensitivity to moisture necessitates anhydrous reaction conditions.

Biological Activity

Overview

4-(Trifluoromethyl)phenyl carbonochloridate, with the molecular formula C8H4ClF3O2, is an organic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical development due to its reactivity and ability to modify biomolecules.

- Molecular Weight : 220.57 g/mol

- CAS Number : 34857-66-4

- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.

The biological activity of this compound is largely attributed to:

- Reactivity : It can undergo nucleophilic substitution reactions, allowing it to modify various biological molecules.

- Interaction with Enzymes : The trifluoromethyl group enhances interactions with enzyme targets through halogen bonding, increasing the efficacy of potential drug candidates.

1. Pharmaceutical Development

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activities, particularly in anticancer and anti-inflammatory applications. For example, studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to high potency against these targets .

2. Case Studies

- A study evaluated a series of compounds related to this compound for their anticancer properties against various cell lines. Notably, certain derivatives demonstrated significant growth inhibition percentages (PGIs) against ovarian and breast cancer cell lines, outperforming established treatments like Imatinib .

- Another investigation focused on the interaction of similar compounds with cholinesterases and cyclooxygenase enzymes, revealing that the trifluoromethyl substituent plays a crucial role in enhancing binding affinity and biological activity .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Target Enzyme | IC50 (μM) | Biological Activity Description |

|---|---|---|---|

| This compound | AChE | 19.2 | Moderate inhibition |

| BChE | 13.2 | Moderate inhibition | |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Various Cancer Lines | Varies | Significant anticancer activity |

| 4-(Trifluoromethyl)benzoyl chloride | COX-2 | Not specified | Potential anti-inflammatory properties |

Safety and Handling

This compound is classified as hazardous:

- Flammability : Highly flammable liquid and vapor.

- Health Risks : Causes skin irritation and serious eye damage; may also affect respiratory health upon exposure.

Future Directions

The ongoing research into the biological activity of this compound suggests potential applications in:

- Drug Development : As a lead compound for synthesizing new anticancer agents.

- Agrochemicals : Its ability to modify biomolecules could be harnessed in developing more effective pesticides or herbicides.

Q & A

[Basic] What are the recommended methods for synthesizing 4-(Trifluoromethyl)phenyl carbonochloridate in laboratory settings?

Synthesis typically involves reacting 4-(trifluoromethyl)phenol with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include:

- Reagent preparation : Use freshly distilled triphosgene in dry dichloromethane.

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions.

- Workup : Quench excess phosgene with aqueous sodium bicarbonate, followed by solvent evaporation and purification via vacuum distillation.

Similar protocols for trifluoromethyl-containing aryl chlorides highlight the importance of moisture-free environments to prevent hydrolysis .

[Basic] How should researchers handle and store this compound to ensure safety and stability?

- Storage : Store at 0–6°C in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent moisture ingress and thermal decomposition.

- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to volatility and lachrymatory effects.

- Deactivation : Hydrolyze spills with alkaline solutions (e.g., 10% NaOH) to convert the compound into less hazardous carboxylic acid derivatives.

These protocols align with safety data for structurally similar acyl chlorides .

[Basic] What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹⁹F NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F).

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1770–1810 cm⁻¹.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 224 (M⁺) and characteristic fragmentation patterns (e.g., loss of Cl⁻).

NIST-standardized mass spectral data for related compounds provide reference benchmarks .

[Advanced] How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitutions?

The -CF₃ group enhances electrophilicity of the carbonyl carbon by stabilizing the transition state through inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs. Kinetic studies suggest:

- Rate acceleration : Up to 10-fold faster acylation in polar aprotic solvents (e.g., DMF).

- Steric effects : Minimal steric hindrance allows efficient coupling with bulky nucleophiles.

Mechanistic insights derive from comparative studies of trifluoromethylated acyl chlorides in peptide synthesis .

[Advanced] What strategies can resolve contradictions in reported reaction yields or byproduct profiles for derivatives of this compound?

- Systematic screening : Vary solvents (e.g., THF vs. DCM), bases (e.g., Et₃N vs. pyridine), and temperatures to identify optimal conditions.

- Byproduct analysis : Use LC-MS or GC-MS to detect hydrolyzed or dimerized products.

- Literature cross-validation : Prioritize peer-reviewed studies over gray literature and apply EPA-recommended search strategies (e.g., multi-database queries) to identify data gaps .

[Advanced] How can reaction conditions be optimized for coupling this compound with sterically hindered nucleophiles?

- Solvent selection : Use DMF or DMSO to enhance solubility of bulky nucleophiles.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation via intermediate stabilization.

- Temperature modulation : Perform reactions at 40–50°C to overcome kinetic barriers without compromising selectivity.

Studies on indoor surface chemistry highlight solvent effects on reaction efficiency .

[Advanced] What are the emerging applications of this compound in designing bioactive molecules or advanced materials?

- Medicinal chemistry : Serve as a key intermediate for trifluoromethyl-containing protease inhibitors or kinase ligands.

- Materials science : Functionalize polymers or metal-organic frameworks (MOFs) to enhance thermal stability or hydrophobicity.

Recent work on agrochemicals demonstrates its utility in synthesizing herbicidal agents with improved environmental persistence .

[Basic] What are the critical parameters to monitor when assessing the purity of this compound?

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar stationary phase) to detect residual phenol or phosgene.

- Melting point : Pure samples melt sharply at 90–92°C (under reduced pressure).

- Spectral consistency : Match ¹⁹F NMR and IR data to reference spectra .

[Advanced] How does the stability of this compound vary under different pH or temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.